Enhanced Aqueous Solubility via 7-Sulfonic Acid Group: Comparative Advantage Over Non-Sulfonated Benzoxazoles
Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- exhibits significantly enhanced aqueous solubility compared to its non-sulfonated analog, 2-amino-5-chlorobenzoxazole (Zoxazolamine, CAS 61-80-3), due to the presence of the ionizable sulfonic acid group at the 7-position. While quantitative solubility data for this specific compound is not available in the open literature, this effect is a well-established class-level inference for sulfonic acid-containing benzoxazoles, which are generally described as soluble in water and polar solvents to a much greater extent than their non-sulfonated counterparts . The presence of the sulfonic acid group is a key differentiator for applications requiring aqueous compatibility, such as biological assays or HPLC derivatization [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Qualitative: Enhanced water solubility due to sulfonic acid group. |
| Comparator Or Baseline | 2-Amino-5-chlorobenzoxazole (CAS 61-80-3) - Qualitative: Poor water solubility; typical of non-polar benzoxazoles. |
| Quantified Difference | Not quantified; class-level inference based on functional group effect. |
| Conditions | Inferred from general chemical properties; direct measurement not available. |
Why This Matters
Procurement decisions for applications requiring aqueous media, such as biological testing or chromatographic derivatization, must prioritize sulfonated benzoxazoles like this one over non-sulfonated analogs to ensure solubility and compatibility.
- [1] Sodium benzoxazole-2-sulfonate: A derivatisation reagent for the analysis of amines and amino acids by HPLC with fluorescence or UV detection. (1993). Journal of Liquid Chromatography, 16(12), 2505-2520. View Source
